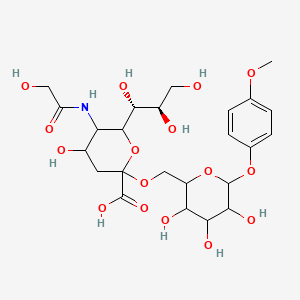

Neu5Gc alpha(2-6)Gal beta MP Glycoside

Description

BenchChem offers high-quality Neu5Gc alpha(2-6)Gal beta MP Glycoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neu5Gc alpha(2-6)Gal beta MP Glycoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO16/c1-37-10-2-4-11(5-3-10)39-22-20(34)19(33)18(32)14(40-22)9-38-24(23(35)36)6-12(28)16(25-15(30)8-27)21(41-24)17(31)13(29)7-26/h2-5,12-14,16-22,26-29,31-34H,6-9H2,1H3,(H,25,30)(H,35,36)/t12?,13-,14?,16?,17-,18?,19?,20?,21?,22?,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQXPAOHAVZJRT-KGQDXXEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure and Application of Neu5Gc α(2-6)Gal β-MP Glycoside

Executive Summary

This technical guide provides a comprehensive analysis of Neu5Gc α(2-6)Gal β-MP glycoside , a synthetic disaccharide derivative critical in glycobiology and immunology.[1] This molecule serves as a precise chemical probe for detecting and studying "xeno-autoantibodies" targeting N-glycolylneuraminic acid (Neu5Gc)—a non-human sialic acid incorporated into human tissues via dietary red meat.

The guide details the structural anatomy, chemo-enzymatic synthesis, and analytical characterization of the compound, specifically addressing its utility in elucidating the mechanisms of chronic inflammation and xenotransplantation rejection.[1]

Structural Anatomy & Chemical Identity[1]

The molecule is a glycoside of the disaccharide Neu5Gcα(2-6)Gal , conjugated to a 4-methoxyphenyl (MP) aglycone.[1][2] The MP group serves as a chromophore for detection and a hydrophobic handle, mimicking the tyrosine or lipid attachment often found in biological systems.[1]

Chemical Specifications

| Property | Specification |

| IUPAC Name | 4-Methoxyphenyl 6-O-[N-(hydroxyacetyl)- |

| Common Name | Neu5Gc |

| Molecular Formula | |

| Molecular Weight | 593.53 g/mol |

| CAS Registry Number | 1072896-38-8 |

| Aglycone | p-Methoxyphenyl (MP) |

| Linkage Specificity |

Structural Logic

The structure is defined by three distinct moieties, each serving a specific function in bioassays:

-

Neu5Gc (Non-reducing end): Differs from the human-native Neu5Ac by a single oxygen atom (hydroxyl group) on the N-acyl chain.[1] This -OH group makes the molecule immunogenic in humans (the "Hanganutziu-Deicher" antigen).[1]

-

Linkage: The sialic acid is attached to the C6 hydroxyl of galactose.[1] This specific linkage is preferentially recognized by human CD22 (Siglec-2) and certain influenza hemagglutinins, distinguishing it from

-

MP Aglycone: The 4-methoxyphenyl group locks the galactose anomeric carbon in the

-configuration, stabilizing the pyranose ring and providing a UV-active signal (

Biological Significance & Mechanism[1][10]

The primary utility of this molecule lies in the study of xenosialitis —chronic inflammation caused by human antibodies targeting dietary Neu5Gc.[1]

The Metabolic Incorporation Pathway

Humans lack the enzyme CMAH (Cytidine monophosphate N-acetylneuraminic acid hydroxylase), which converts Neu5Ac to Neu5Gc.[1][3][4] Consequently, humans cannot synthesize Neu5Gc de novo.[1][3][4][5][6][7] However, dietary Neu5Gc (from red meat/dairy) is metabolically incorporated into human cell surfaces, creating "non-self" epitopes that are attacked by circulating anti-Neu5Gc antibodies.[1][6]

Figure 1: The metabolic pathway of xeno-autoantigen formation.[8] Dietary Neu5Gc bypasses the genetic defect in humans, leading to immune recognition and inflammation.[1]

Synthesis Strategy: Chemo-Enzymatic Approach[1][3][8]

While chemical synthesis of sialosides is possible, it is notoriously difficult due to the steric hindrance at the anomeric center of sialic acid (which lacks a proton at C2).[1] The industry standard for high-purity Neu5Gc

Synthesis Protocol

This protocol utilizes a bacterial sialyltransferase (e.g., Photobacterium damselae

Reagents:

-

Acceptor: Gal

-MP (commercially available or synthesized via Gal-transferase). -

Donor Precursor: Neu5Gc (chemically synthesized from Neu5Ac or mannosamine derivatives).[1]

-

Activation Enzymes: CTP, CMP-Sialic Acid Synthetase (CSS).[1]

-

Transfer Enzyme: Pd2,6ST.[1]

Step-by-Step Workflow:

-

Donor Activation: Neu5Gc is converted to CMP-Neu5Gc in situ using CTP and the enzyme CSS.

-

Glycosylation: Pd2,6ST transfers the Neu5Gc from CMP-Neu5Gc to the C6-OH of the Gal

-MP acceptor.[1] -

Purification: The reaction is quenched, and the product is purified via C18 Reverse-Phase HPLC (monitoring MP absorbance at 290nm).

Figure 2: Chemo-enzymatic synthesis workflow using a one-pot system to ensure specific

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the primary validation tool.[1] The distinct chemical shift of the N-glycolyl group and the specific coupling constants of the sialic acid H3 protons confirm the structure.[1]

Key NMR Signatures ( H, 500 MHz, D O)

| Proton Moiety | Chemical Shift ( | Multiplicity | Diagnostic Significance |

| Neu5Gc H-3eq | 2.65 – 2.75 | dd, | Confirms |

| Neu5Gc H-3ax | 1.60 – 1.80 | t, | Large geminal coupling characteristic of sialic acid.[1] |

| N-Glycolyl (-COCH | 4.10 – 4.15 | Singlet (or tight AB) | Crucial: Distinguishes Neu5Gc from Neu5Ac (which has a methyl singlet at ~2.0 ppm).[1] |

| MP Aromatics | 7.00 – 7.10 (d)6.80 – 6.90 (d) | Doublets | Confirms presence of MP aglycone.[1] |

| MP Methoxy (-OCH | 3.75 – 3.80 | Singlet | Integration reference (3H).[1] |

Validation Check: If a singlet appears at ~2.03 ppm, the sample is contaminated with Neu5Ac (the human-compatible analog), rendering it useless for specific anti-Neu5Gc antibody assays.[1]

Application Protocol: Competitive Inhibition ELISA

This protocol describes the use of Neu5Gc

Rationale

To prove that an antibody signal is genuinely targeting the Neu5Gc epitope and not the underlying glycan core, the signal must be competitively inhibited by the soluble antigen (Neu5Gc

Step-by-Step Methodology

-

Coat Plate: Coat 96-well ELISA plates with a natural Neu5Gc-rich antigen (e.g., wild-type mouse serum or porcine submaxillary mucin) at 1 µ g/well in PBS overnight at 4°C.

-

Block: Wash and block with 1% Ovalbumin (Neu5Gc-free) in PBS for 1 hour. Note: Do not use BSA, as bovine serum contains Neu5Gc.[1]

-

Pre-Incubation (The Critical Step):

-

Detection: Transfer pre-incubated mixtures to the coated plate. Incubate for 2 hours.

-

Wash & Develop: Wash 3x with PBS-Tween.[1] Add HRP-conjugated anti-human IgG. Develop with TMB substrate.[1]

-

Analysis:

References

-

Varki, A. (2010).[1] Loss of N-glycolylneuraminic acid in humans: Mechanisms, consequences, and implications for hominid evolution. American Journal of Physical Anthropology. Link

-

Yu, H., et al. (2006).[1] A multifunctional Pasteurella multocida sialyltransferase: a powerful tool for the synthesis of sialoside libraries. Journal of the American Chemical Society.[1] Link[1]

-

Padler-Karavani, V., et al. (2011).[1] Diversity in specificity, abundance, and composition of anti-Neu5Gc antibodies in normal humans: potential implications for disease. Glycobiology. Link

-

Chen, X., & Varki, A. (2010).[1] Advances in the Chemoenzymatic Synthesis of Sialic Acid-Containing Glycans. ACS Chemical Biology.[1] Link[1]

-

TCI Chemicals. (n.d.).[1] Product Specification: Neu5Gc alpha(2-6)Gal beta MP Glycoside.

Sources

- 1. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]

- 2. Neu5Gc alpha(2-6)Gal beta MP Glycoside | 1072896-38-8 | TCI AMERICA [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Glycoword | Glycoforum [glycoforum.gr.jp]

- 6. Understanding the presence of xeno-derived Neu5Gc in the human body, and its significance: a review - MedCrave online [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

Topic: The Role of N-Glycolylneuraminic Acid (Neu5Gc) and its Glycosidic Linkages in Xenotransplantation Rejection

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The critical shortage of human organs for transplantation has propelled xenotransplantation, particularly using porcine donors, to the forefront of biomedical research. While the hyperacute rejection barrier mediated by the Galactose-α(1,3)-Galactose (α-Gal) epitope has been largely overcome through genetic engineering, a second wave of immunological hurdles, driven by non-Gal antigens, remains. Among these, the sialic acid N-glycolylneuraminic acid (Neu5Gc) is a primary contributor to antibody-mediated rejection. This guide provides a detailed examination of the molecular basis of Neu5Gc immunogenicity, the specific context of its presentation in α(2-6) linkage to galactose, the mechanisms by which it triggers graft rejection, and the core experimental methodologies required to assess and mitigate this critical barrier to successful clinical xenotransplantation.

The Post-α-Gal Era: Unmasking the Neu5Gc Xenoantigen

For decades, the primary obstacle to pig-to-human xenotransplantation was hyperacute rejection (HAR), a rapid and catastrophic immune response mediated by pre-existing human antibodies against the α-Gal epitope on porcine endothelial cells.[1][2] The development of pigs with a genetic knockout of the α-1,3-galactosyltransferase (GGTA1) gene successfully eliminated this antigen, preventing HAR and significantly prolonging xenograft survival.[1][3]

However, this breakthrough unmasked a subsequent set of immunogenic glycan structures, now recognized as significant barriers to long-term graft success.[1][2] Chief among these non-Gal antigens is N-glycolylneuraminic acid (Neu5Gc).[1][4] Humans universally possess circulating antibodies against Neu5Gc, positioning it as a key target for antibody-mediated rejection (AMR) in GGTA1-knockout (KO) xenotransplantation models.[2] Understanding the biology of Neu5Gc is therefore paramount to the clinical realization of xenotransplantation.

The Molecular Basis of Neu5Gc Immunogenicity

The fundamental reason Neu5Gc is a xenoantigen lies in a species-specific genetic divergence that occurred during hominid evolution.

Biosynthesis of Neu5Gc and the Human-Specific CMAH Inactivation

In most mammals, including pigs, the two most common cell-surface sialic acids are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[5] Neu5Gc is synthesized from its precursor, Neu5Ac, through the action of the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH).[5] This enzyme adds a single hydroxyl group to the N-acetyl group of CMP-Neu5Ac.

Humans, however, possess a non-functional CMAH gene due to an inactivating mutation.[5][6] Consequently, human cells are genetically incapable of producing Neu5Gc and exclusively display Neu5Ac on their cell surfaces.[5] This absence means the human immune system does not develop tolerance to Neu5Gc.

Caption: Biosynthesis of Neu5Gc via the CMAH enzyme, active in pigs but inactive in humans.

Development of Human Anti-Neu5Gc Antibodies

Although humans cannot synthesize Neu5Gc, they are routinely exposed to it through dietary sources, particularly red meats (pork, beef) and dairy products.[7] This dietary Neu5Gc can be metabolically incorporated in small amounts into human tissues, particularly on endothelial and epithelial cells.[7] This exposure, combined with Neu5Gc expression on some gut bacteria, immunizes the human population, leading to the production of a diverse polyclonal repertoire of anti-Neu5Gc IgM and IgG antibodies.[2][7] These circulating "xeno-autoantibodies" are poised to recognize and attack a porcine xenograft, which is rich in Neu5Gc.

The Structural Context: Neu5Gcα(2-6)Gal Linkage

The immunogenicity of a glycan is not determined solely by the terminal sugar but also by its linkage to the underlying glycan chain. Sialic acids are typically found in α2,3- or α2,6-linkages to galactose (Gal), or in an α2,6-linkage to N-acetylgalactosamine (GalNAc).[8]

Porcine tissues express a variety of these linkages.[5] While human anti-Neu5Gc antibodies are polyclonal and can recognize Neu5Gc in multiple structural contexts, the density and type of linkage can influence the avidity of antibody binding.[8] Research has shown that deficiency of the GGTA1 gene in pigs can lead to compensatory increases in the expression and activity of other glycosyltransferases, including α2,6-sialyltransferase (ST6GAL1).[9] This finding is critical, as it suggests that the very act of removing the α-Gal antigen may inadvertently increase the surface expression of sialylated epitopes, including Neu5Gcα(2-6)Gal, potentially enhancing the immunogenicity of the remaining non-Gal antigens.[9] Therefore, while the primary antigenic determinant is the Neu5Gc molecule itself, the α(2-6) linkage to galactose represents a significant and potentially upregulated presentation of this xenoantigen on GGTA1-KO porcine endothelium.

Mechanisms of Neu5Gc-Mediated Xenograft Rejection

The interaction between circulating human anti-Neu5Gc antibodies and Neu5Gc-expressing porcine endothelial cells initiates a cascade of events culminating in antibody-mediated rejection (AMR). This process is a major cause of delayed xenograft rejection.[10]

-

Antibody Binding & Complement Activation: Pre-existing or elicited anti-Neu5Gc IgG and IgM antibodies bind to Neu5Gc epitopes on the luminal surface of the xenograft's vascular endothelium.[2]

-

Classical Complement Pathway: The binding of IgM or IgG antibodies (specifically IgG1 and IgG3) activates the classical complement pathway. This leads to the cleavage of C3 and C5, generating anaphylatoxins (C3a, C5a) and forming the membrane attack complex (MAC, C5b-9).

-

Endothelial Cell Activation & Injury:

-

MAC directly damages endothelial cells by forming pores in the cell membrane.

-

Anaphylatoxins recruit and activate inflammatory cells like neutrophils and macrophages.

-

Antibody binding and complement activation trigger intracellular signaling in endothelial cells, leading to a pro-inflammatory and pro-coagulant state. This is characterized by the expression of adhesion molecules (like E-selectin) and the loss of anticoagulant properties.[2]

-

-

Thrombotic Microangiopathy: The activated endothelium promotes platelet aggregation and the formation of microthrombi within the graft's vasculature, leading to ischemic injury, hemorrhage, and eventual graft failure.

Caption: A workflow for assessing Neu5Gc-related immunogenicity in xenotransplantation.

Conclusion and Future Perspectives

The identification of Neu5Gc as a major non-Gal xenoantigen has been a pivotal step in understanding and overcoming the immunological barriers in xenotransplantation. The immune response to Neu5Gc, often presented in an α(2-6) linkage to galactose on porcine endothelium, is a significant driver of antibody-mediated rejection and graft failure.

The development of CMAH-KO and, more broadly, triple-KO pigs represents a monumental achievement in synthetic biology, effectively removing the three best-characterized glycan xenoantigens. This has dramatically reduced the humoral barrier to xenotransplantation. [1]However, the field must remain vigilant. The elimination of dominant antigens may lead to the emergence of neo-antigens or unmask weaker, previously unrecognized epitopes. Therefore, continued in-depth glycomic and proteomic analyses of multi-KO porcine tissues are essential. The combination of advanced genetic engineering with robust immunological monitoring protocols, as described herein, provides a clear and promising path toward making xenotransplantation a clinical reality for the thousands of patients in need of life-saving organs.

References

-

Couvreur, M., et al. (2020). The Possible Role of Anti-Neu5Gc as an Obstacle in Xenotransplantation. Frontiers in Immunology. [Link]

-

Breimer, M. E., & Holgersson, J. (2019). The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting. Frontiers in Immunology. [Link]

-

Byrne, G. W., & McGregor, C. G. A. (2021). The role of sialic acids in the immune recognition of xenografts. Xenotransplantation. [Link]

-

Cooper, D. K. C., et al. (2022). Genetic engineering of pigs for xenotransplantation to overcome immune rejection and physiological incompatibilities: The first clinical steps. Frontiers in Immunology. [Link]

-

Estrada, J. L., et al. (2019). Antigenicity of tissues and organs from GGTA1/CMAH/β4GalNT2 triple gene knockout pigs. Xenotransplantation. [Link]

-

Padler-Karavani, V., & Varki, A. (2011). Potential impact of the nonhuman sialic acid N-glycolylneuraminic acid on transplant rejection risk. Xenotransplantation. [Link]

-

Salama, A., et al. (2015). Potential deleterious role of anti-Neu5Gc antibodies in xenotransplantation. Xenotransplantation. [Link]

-

Song, K. H., et al. (2022). An Overview of the Importance and Value of Porcine Species in Sialic Acid Research. International Journal of Molecular Sciences. [Link]

-

Ghssein, G., et al. (2022). Genetically modified pigs with α1,3-galactosyltransferase knockout and beyond: a comprehensive review of xenotransplantation strategies. Frontiers in Immunology. [Link]

-

Tector, A. J., et al. (2020). The Possible Role of Anti-Neu5Gc as an Obstacle in Xenotransplantation. Frontiers in Immunology. [Link]

-

Park, J. Y., et al. (2011). Alpha 1,3-galactosyltransferase deficiency in pigs increases sialyltransferase activities that potentially raise non-gal xenoantigenicity. Journal of Biomedicine and Biotechnology. [Link]

-

Fischer, K., et al. (2018). Knock-out of N-glycolylneuraminic acid attenuates antibody-mediated rejection in xenogenically perfused porcine lungs. Xenotransplantation. [Link]

-

Li, Q., et al. (2023). Multiple gene modifications of pigs for overcoming obstacles of xenotransplantation. National Science Open. [Link]

-

Shah, A. A. B., et al. (2023). Molecular Structural Analysis of Porcine CMAH–Native Ligand Complex and High Throughput Virtual Screening to Identify Novel Inhibitors. International Journal of Molecular Sciences. [Link]

-

Reuven, E. M., et al. (2020). Specific Detection of Neu5Gc in Animal Tissues by Immunohistochemistry. Methods in Molecular Biology. [Link]

-

Estrada, J. L., et al. (2022). Genetic engineering of pigs for xenotransplantation to overcome immune rejection and physiological incompatibilities: The first clinical steps. Frontiers in Immunology. [Link]

-

Scobie, L., et al. (2013). Long-term IgG response to porcine Neu5Gc-antigens without transmission of PERV in burn patients treated with porcine skin xenografts. Journal of Translational Medicine. [Link]

-

Fischer, K., et al. (2022). Knock-out of N-glycolylneuraminic acid attenuates antibody-mediated rejection in xenogenically perfused porcine lungs. Xenotransplantation. [Link]

-

Chen, D., et al. (2019). Antigenicity of tissues and organs from GGTA1/CMAH/β4GalNT2 triple gene knockout pigs. Xenotransplantation. [Link]

-

Synthego. (2022). CRISPR Pushes Xenotransplantation into the Clinic with Gene-Edited Pig Hearts. Synthego. [Link]

-

Cooper, D. K. C. (2021). Evidence suggesting that deletion of expression of N‐glycolylneuraminic acid (Neu5Gc) in the organ‐source pig is associated with increased antibody‐mediated rejection of kidney transplants in baboons. Xenotransplantation. [Link]

-

The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence. (2025). MDPI. [Link]

Sources

- 1. Research Portal [scholarship.miami.edu]

- 2. The Possible Role of Anti-Neu5Gc as an Obstacle in Xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Molecular Structural Analysis of Porcine CMAH–Native Ligand Complex and High Throughput Virtual Screening to Identify Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cmm.ucsd.edu [cmm.ucsd.edu]

- 7. Frontiers | The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]

- 8. Alpha 1,3-galactosyltransferase deficiency in pigs increases sialyltransferase activities that potentially raise non-gal xenoantigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetically modified pigs with α1,3-galactosyltransferase knockout and beyond: a comprehensive review of xenotransplantation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antigenicity of tissues and organs from GGTA1/CMAH/β4GalNT2 triple gene knockout pigs - PMC [pmc.ncbi.nlm.nih.gov]

MP glycoside linker properties for glycan array development

The MP (4-Methoxyphenyl) Glycoside Strategy represents a sophisticated "pro-linker" approach in glycan array development. Unlike static aliphatic linkers (e.g., amino-pentyl) that serve only as spacers, the MP group acts as a multi-functional handle that facilitates synthesis, purification, and quality control before being chemically transformed for surface immobilization.

This guide details the technical properties, oxidative activation mechanisms, and experimental protocols for leveraging MP glycosides in high-fidelity glycan array construction.

Part 1: The Strategic Advantage

In the construction of glycan microarrays, the method of attaching the sugar to the surface is critical. The MP glycoside strategy offers a distinct advantage over traditional allyl or benzyl glycosides by solving the "blind synthesis" problem.

| Feature | Aliphatic Linkers (e.g., Amino-pentyl) | Benzyl Glycosides | MP (4-Methoxyphenyl) Glycosides |

| UV Absorbance | None (Invisible in HPLC) | Weak / Non-specific | Strong (270–280 nm) |

| Synthesis Stability | Moderate | High | High (Acid/Base Stable) |

| Activation | Direct (Ready to print) | Hydrogenolysis (Pd/C) | Oxidative Cleavage (CAN) |

| Primary Utility | Direct Printing | Chemical Synthesis | Chemoenzymatic Libraries & QC |

Core Value Proposition

-

Quantifiable Synthesis: The aromatic MP group allows for UV-based quantification (

nm) of intermediates during chemoenzymatic synthesis, ensuring library purity before printing. -

Orthogonal Activation: The MP group is stable to glycosyltransferases and Lewis acids but is selectively removed by Cerium(IV) Ammonium Nitrate (CAN) to generate a reactive hemiacetal or glycosyl donor.

Part 2: Technical Properties & Mechanism

Chemical Structure & UV Properties

The MP handle consists of a phenol ether attached to the anomeric carbon.

-

Chromophore: The anisyl (methoxybenzene) moiety.

-

Extinction Coefficient (

): Approximately 1,500 – 2,000 M⁻¹cm⁻¹ at 280 nm . This allows for accurate concentration determination of glycan libraries using standard UV spectrophotometry, which is impossible with free sugars or alkyl-glycosides.

The Oxidative Cleavage Mechanism

The defining feature of the MP strategy is the Oxidative Hydrolysis using Cerium(IV) Ammonium Nitrate (CAN).

-

Mechanism: CAN acts as a Single Electron Transfer (SET) oxidant. It abstracts an electron from the electron-rich aromatic ring, forming a radical cation.

-

Fragmentation: The radical cation undergoes nucleophilic attack by water, leading to the release of the free hemiacetal sugar and the oxidation of the MP aglycone into p-benzoquinone (which is removed during workup).

-

Result: A free reducing end sugar ready for conjugation (e.g., to a fluorescent linker like AEAB or direct surface immobilization).

Part 3: Experimental Workflow (The MP Cycle)

The following diagram illustrates the lifecycle of an MP-glycoside from library generation to array printing.

Figure 1: The MP Glycoside Workflow. The MP group serves as a "traceable handle" during synthesis and is removed to activate the glycan for surface conjugation.

Part 4: Detailed Protocols

Protocol A: Oxidative Cleavage of MP-Glycosides (CAN Method)

This protocol converts the stable MP-glycoside into a reactive free sugar (hemiacetal).

Reagents:

-

Acetonitrile (MeCN) and Water (Milli-Q)

-

Toluene (for purification)

Step-by-Step:

-

Dissolution: Dissolve the MP-glycoside (1 equiv.) in a solvent mixture of MeCN:Water (4:1 v/v) .

-

Note: The water is essential as the nucleophile for hydrolysis.

-

-

Oxidation: Cool the solution to 0°C. Add CAN (3.0 – 4.0 equiv.) portion-wise. The solution will turn orange/red.

-

Reaction: Stir at 0°C for 20–40 minutes. Monitor by TLC or LC-MS (disappearance of the UV-active starting material).

-

Quench & Extraction: Dilute with water and extract with ethyl acetate or toluene to remove the quinone byproduct. The free sugar remains in the aqueous phase.

-

Purification: Lyophilize the aqueous phase. Pass through a C18 Sep-Pak cartridge or perform size-exclusion chromatography (P-2 gel) to remove residual cerium salts.

-

Yield: Expect 80–95% conversion to the free hemiacetal (

mixture).

Protocol B: Conversion to Glycosylamine for Array Printing

Once the MP group is removed, the free sugar is often converted to a glycosylamine for reaction with NHS-activated glass slides.

-

Amine Formation: Dissolve the free hemiacetal (from Protocol A) in saturated Ammonium Bicarbonate (NH₄HCO₃) .

-

Incubation: Incubate at 37°C for 24–48 hours. Solid ammonium bicarbonate ensures a constant source of ammonia.

-

Lyophilization: Repeatedly lyophilize (3x) to remove excess salts and ammonia. This yields the Glycosylamine .

-

Printing: Dissolve in printing buffer (pH 8.5) and spot onto NHS-ester or Epoxide-coated glass slides.

Part 5: Critical Considerations & Troubleshooting

| Issue | Cause | Solution |

| Incomplete Cleavage | Insufficient Water or CAN | Ensure 4:1 MeCN:H₂O ratio; increase CAN to 4 equiv. |

| Low Recovery | Product trapping in Quinone | Perform thorough toluene washes of the aqueous phase. |

| Salt Contamination | Residual Cerium | Use P-2 Bio-Gel size exclusion after cleavage. |

| Anomeric Stability | Mutarotation of Hemiacetal | Process immediately to Glycosylamine or use Oxime ligation. |

Alternative: Direct Oxidative Coupling

While cleavage is the standard for defined arrays, the Francis method allows for direct oxidative coupling of MP/anisyl groups to tyrosine residues on proteins using CAN. This creates a covalent C-C bond between the MP ring and the protein.

-

Application: Creating Neoglycoprotein arrays (Glycan-BSA conjugates) rather than direct surface printing.

-

Ref:J. Am. Chem. Soc. 2006, 128, 15558.

References

-

Oxidative Activation of MP Glycosides

-

MP Strategy in Chemoenzymatic Synthesis

-

Direct Oxidative Coupling (Francis Method)

- Hooker, J. M., Esser-Kahn, A. P., & Francis, M. B. (2006). Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. Journal of the American Chemical Society, 128(48), 15558–15559.

-

General Glycan Array Linker Strategies

- Rillahan, C. D., & Paulson, J. C. (2011). Glycan microarrays for decoding the glycome. Annual Review of Biochemistry, 80, 797-823.

Sources

- 1. datapdf.com [datapdf.com]

- 2. old.rrjournals.com [old.rrjournals.com]

- 3. Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides, and into thiophenyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-Methoxyphenyl (MP) Glycosides with a Stable and Easily Removable Protecting Group | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

difference between Neu5Ac and Neu5Gc alpha(2-6)Gal structures

Title: The Structural and Functional Divergence of Neu5Ac vs. Neu5Gc

Executive Summary

This technical guide delineates the critical physicochemical and immunological distinctions between

Structural & Biosynthetic Divergence

The fundamental difference between these two sialic acids lies in a single oxygen atom, yet this modification drastically alters hydrophilicity and receptor binding.

Chemical Architecture

-

Neu5Ac (N-acetylneuraminic acid): The precursor molecule.[3][4][5][6][7] It contains an

-acetyl group at the C-5 position.[6][7] -

Neu5Gc (N-glycolylneuraminic acid): Derives from Neu5Ac via hydroxylation.[3][5][6][8][9] The

-acetyl group is converted to an -

The Difference: The presence of the hydroxyl group on the glycolyl moiety makes Neu5Gc more hydrophilic than Neu5Ac.

The CMAH Enzymatic Defect

In most mammals (e.g., mice, cows, pigs), the enzyme CMP-

-

Human Context: Humans possess an irreversible 92-base pair deletion in the CMAH gene (exon 6), rendering the enzyme inactive. Consequently, humans cannot biosynthesize Neu5Gc.[5][6][8][10][11]

-

The "Trojan Horse" Mechanism: Despite lacking the enzyme, human cells can metabolically incorporate exogenous Neu5Gc from dietary sources (red meat, dairy) or culture media, presenting it on cell surfaces as a "xeno-autoantigen."

Visualization: Biosynthetic Divergence

(Graphviz diagram illustrating the CMAH bottleneck)

Figure 1: The sialic acid biosynthetic pathway highlighting the CMAH enzymatic step absent in humans.[8] In CHO or murine production systems, this pathway remains active, leading to Neu5Gc incorporation.

The Linkage Context

The immunogenicity of Neu5Gc is context-dependent. The linkage to the underlying Galactose (Gal) residue—either

Topological Conformational ("Umbrella" vs. "Cone")

- Linkage: Typically adopts a "cone-like" topology, extending outward from the glycan axis. This is the predominant linkage in standard CHO cells.

- Linkage: Adopts an "umbrella-like" topology, folding back or standing perpendicular to the Galactose ring. This linkage is characteristic of human glycosylation (mediated by ST6GAL1 ).

The "Double Trouble" in Biotherapeutics

When researchers engineer CHO cells to overexpress ST6GAL1 (to mimic human glycosylation profiles), they increase

-

High-Affinity Epitope: Human circulating antibodies (anti-Neu5Gc) often show higher affinity for Neu5Gc presented in specific structural contexts.[12] The combination of a "human-like" linkage (

) with a "non-human" sugar (Neu5Gc) creates a potent immunogen.

| Feature | Neu5Ac | Neu5Gc |

| Origin | Native Human | Non-Human Mammal (Murine/CHO) |

| Hydrophilicity | Moderate | High (Extra -OH group) |

| Human Immunogenicity | None (Self) | High (HACA/HAMA response) |

| Siglec Binding | Binds CD22 (Siglec-2) | Binds Mouse CD22; Weak/No binding to Human Siglec-1 |

| Detection (RP-HPLC) | Late Elution | Early Elution (More Polar) |

Analytical Characterization & Protocols

To ensure patient safety, the quantification of Neu5Gc is a regulatory requirement. The gold standard method involves acid hydrolysis followed by DMB derivatization.[13]

Validated Protocol: DMB Labeling & HPLC Speciation

This protocol utilizes 1,2-diamino-4,5-methylenedioxybenzene (DMB) , which reacts specifically with

Reagents:

-

DMB Reagent: 7 mM DMB, 0.75 M

-mercaptoethanol, 18 mM Sodium Hydrosulfite in 1.4 M Acetic Acid. -

HPLC Solvent: Acetonitrile : Methanol : Water (9:7:84 v/v).[5]

Step-by-Step Workflow:

-

Release (Hydrolysis):

-

Mix 50

g of glycoprotein with 2M Acetic Acid. -

Incubate at 80°C for 2 hours . (Note: Mild acid is required to preserve the labile sialic acids; strong acid destroys them).

-

-

Derivatization:

-

Cool samples to room temperature.[14]

-

Add equal volume of DMB Reagent.

-

Incubate at 50°C for 2.5 hours in the dark (DMB is light-sensitive).

-

-

Separation (RP-HPLC/UHPLC):

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18).

-

Detection: Fluorescence (Ex: 373 nm, Em: 448 nm).

-

Flow Rate: 0.5 mL/min (isocratic).

-

Data Interpretation (Self-Validating Logic):

-

Neu5Gc is more polar (hydroxyl group)

Elutes First . -

Neu5Ac is less polar

Elutes Second . -

Validation Check: If peaks co-elute, reduce methanol content to increase polarity discrimination.

Visualization: Analytical Decision Tree

(Graphviz diagram for analytical logic)

Figure 2: Analytical workflow for differentiating Neu5Ac and Neu5Gc. The polarity difference drives the separation on C18 columns, with Neu5Gc eluting earlier due to the extra hydroxyl group.

Clinical Implications of Neu5Gc

The presence of Neu5Gc on a therapeutic protein is not merely a structural variant; it is a safety hazard.

-

Chronic Inflammation (Xenosialitis): Interaction of endogenous anti-Neu5Gc antibodies with the drug can form immune complexes, activating complement and recruiting inflammatory cells.

-

Drug Clearance: Anti-Neu5Gc antibodies can act as Neutralizing Antibodies (NAbs), increasing the clearance rate of the drug and reducing efficacy.

-

The Cetuximab Case Study: The chimeric EGFR inhibitor Cetuximab (Erbitux), produced in murine SP2/0 cells, contains Neu5Gc

Gal epitopes. This led to severe hypersensitivity reactions in patients with pre-existing high-titer IgE against Gal-

Recommendation for Researchers:

When engineering cell lines for "humanized" glycosylation (high

References

-

Varki, A. (2010). Loss of N-glycolylneuraminic acid in humans: Mechanisms, consequences, and implications for hominid evolution. American Journal of Physical Anthropology. Link

-

Ghaderi, D., et al. (2010). Production platforms for biotherapeutic glycoproteins.[10][15] Occurrence, impact, and challenges of non-human sialylation. Biotechnology and Genetic Engineering Reviews. Link

-

Hara, S., et al. (1989). Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography. Analytical Biochemistry.[14] Link (Seminal paper on DMB method).

-

Padler-Karavani, V., et al. (2011). Human xeno-autoantibodies against a non-human sialic acid serve as novel serum biomarkers and immunotherapeutics in cancer. Cancer Research. Link

-

Scobie, L., et al. (2013).[9] Neu5Gc-containing glycans: A potential barrier to xenotransplantation. Xenotransplantation.[9] Link

Sources

- 1. Understanding the presence of xeno-derived Neu5Gc in the human body, and its significance: a review - MedCrave online [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme assay for CMP-Neu5Ac hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alteration of cellular sialic acid composition by transfection of cytidine monophospho-N-acetylneuraminic acid hydroxylase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides [frontiersin.org]

- 7. cmm.ucsd.edu [cmm.ucsd.edu]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]

- 10. Glycosylated Biotherapeutics: Immunological Effects of N-Glycolylneuraminic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. waters.com [waters.com]

- 12. Diversity in specificity, abundance, and composition of anti-Neu5Gc antibodies in normal humans: Potential implications for disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ludger.com [ludger.com]

- 14. qa-bio.com [qa-bio.com]

- 15. lcms.cz [lcms.cz]

The Non-Human Sialic Acid: A Technical Guide to Neu5Gc α(2-6)Gal β-MP

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Single Hydroxyl Group

N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid molecule found in most mammals but not synthesized in humans due to an inactivating mutation in the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH).[1] Despite this, Neu5Gc can be metabolically incorporated into human tissues from dietary sources rich in red meat and dairy products.[2] This incorporation is of significant interest to researchers as the human immune system recognizes Neu5Gc as a foreign antigen, leading to the production of anti-Neu5Gc antibodies.[2] The resulting chronic inflammation has been linked to various pathologies, including cancer and cardiovascular disease.[3]

The disaccharide Neu5Gc alpha(2-6)Gal beta MP (4-Methoxyphenyl 6-O-[N-(Hydroxyacetyl)-α-neuraminosyl]-β-D-galactopyranoside) serves as a crucial tool in the study of these phenomena. Its defined structure allows for precise investigations into anti-Neu5Gc antibody binding, the development of diagnostic assays, and the exploration of therapeutic strategies targeting Neu5Gc-related pathways. This guide provides a comprehensive overview of the fundamental properties of Neu5Gc α(2-6)Gal β-MP and detailed methodologies for its synthesis and characterization.

Core Molecular Properties

A foundational understanding of Neu5Gc α(2-6)Gal β-MP begins with its fundamental chemical properties. These values are critical for accurate experimental design, particularly in mass spectrometry and solution-based assays.

| Property | Value | Source(s) |

| Molecular Formula | C24H35NO16 | [4][5][6][7][8][9] |

| Molecular Weight | 593.54 g/mol | [4][6][7][9] |

| Alternative Names | 4-Methoxyphenyl 6-O-[N-(Hydroxyacetyl)-α-neuraminosyl]-β-D-galactopyranoside, 4-Methoxyphenyl O-(5-Hydoxyacetamido-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosonic Acid)-(2-6)-β-D-galactopyranoside, Neu5Gcα(2-6)Gal-β-MP | [4][8][10] |

| Appearance | White to off-white crystalline powder | [9][10] |

| Purity (Typical) | >97.0% (HPLC) | [5][8][9][10] |

Biological Context: The Pathway of a Xenoantigen

The biological significance of Neu5Gc-containing glycans in humans stems from their exogenous origin and subsequent incorporation into cellular structures. The following diagram illustrates the pathway by which dietary Neu5Gc is metabolized and presented on human cell surfaces, a process that can lead to an immune response.

Caption: Metabolic pathway of dietary Neu5Gc incorporation.

Chemoenzymatic Synthesis: A Powerful and Precise Approach

The synthesis of structurally defined glycans like Neu5Gc α(2-6)Gal β-MP is most effectively achieved through chemoenzymatic methods. These approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offering high yields and stereoselectivity.[11] The one-pot multienzyme (OPME) strategy is particularly powerful for sialylation reactions.[11]

Caption: One-Pot Multienzyme (OPME) synthesis workflow.

Experimental Protocol: One-Pot Multienzyme (OPME) Synthesis

This protocol is a representative example based on established chemoenzymatic synthesis principles for sialylated glycans.[12][13]

Materials:

-

N-Glycolyl-D-mannosamine (ManNGc)

-

Sodium Pyruvate

-

Cytidine 5'-triphosphate (CTP)

-

4-Methoxyphenyl β-D-galactopyranoside (Galβ-MP)

-

Sialic acid aldolase (e.g., from E. coli)

-

CMP-sialic acid synthetase (e.g., from N. meningitidis)

-

α-2,6-Sialyltransferase (e.g., from Photobacterium damselae)

-

Tris-HCl buffer

-

Magnesium Chloride (MgCl₂)

-

C18 solid-phase extraction (SPE) cartridge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 or graphitized carbon)

Procedure:

-

Reaction Setup: In a single reaction vessel, combine ManNGc (1.2 equivalents), sodium pyruvate (1.5 equivalents), CTP (1.2 equivalents), and Galβ-MP (1.0 equivalent) in Tris-HCl buffer (100 mM, pH 8.5) containing MgCl₂ (20 mM).

-

Enzyme Addition: Add sialic acid aldolase, CMP-sialic acid synthetase, and α-2,6-sialyltransferase to the reaction mixture. The optimal enzyme concentrations should be determined empirically.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction Quench: Once the reaction is complete (typically 12-24 hours), quench the reaction by adding an equal volume of cold ethanol and incubating at -20°C for 30 minutes to precipitate the enzymes.

-

Enzyme Removal: Centrifuge the mixture to pellet the precipitated enzymes and collect the supernatant.

-

Purification:

-

Load the supernatant onto a pre-conditioned C18 SPE cartridge to remove salts and other polar impurities.

-

Wash the cartridge with water.

-

Elute the product with an increasing gradient of methanol or acetonitrile in water.

-

For final purification, utilize preparative HPLC with a C18 or graphitized carbon column.[1] Collect fractions corresponding to the desired product.

-

-

Verification: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Neu5Gc α(2-6)Gal β-MP.

Mass Spectrometry Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of glycans due to its high sensitivity and tolerance to salts.

Caption: Workflow for MALDI-TOF mass spectrometry analysis.

Experimental Protocol: MALDI-TOF MS

This protocol provides a general framework for the MALDI-TOF analysis of sialylated disaccharides.

Materials:

-

Purified Neu5Gc α(2-6)Gal β-MP

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

-

Solvents (e.g., acetonitrile, water, trifluoroacetic acid)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Matrix Solution Preparation: Prepare a saturated solution of DHB in a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% trifluoroacetic acid.

-

Sample Preparation: Dissolve the purified Neu5Gc α(2-6)Gal β-MP in water or a suitable solvent to a concentration of approximately 1 pmol/µL.

-

Spotting: On the MALDI target plate, mix 1 µL of the sample solution with 1 µL of the matrix solution.

-

Crystallization: Allow the mixture to air-dry at room temperature, forming a crystalline matrix with the embedded analyte.

-

Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire spectra in positive or negative ion mode. For sialylated glycans, derivatization may be necessary to stabilize the sialic acid and improve ionization in positive mode.[2]

-

Calibrate the instrument using a known standard.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak corresponding to the calculated molecular weight of Neu5Gc α(2-6)Gal β-MP (e.g., [M+Na]⁺ at m/z 616.53).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of carbohydrates, providing detailed information about the anomeric configuration, glycosidic linkages, and the overall structure of the molecule.

Procedure Outline:

-

Sample Preparation: Dissolve a sufficient amount of the purified product (typically 0.5-5 mg) in deuterium oxide (D₂O).

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).[9]

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[14]

-

Spectral Analysis:

-

Identify the anomeric proton signals, which typically resonate in a distinct region of the spectrum.

-

Analyze the chemical shifts and coupling constants (J-values) to determine the anomeric configuration (α or β) of the glycosidic linkages.

-

Utilize two-dimensional NMR experiments (e.g., COSY, HSQC) for complete assignment of all proton and carbon signals to confirm the structure.

-

Conclusion

Neu5Gc α(2-6)Gal β-MP is a vital research tool for investigating the biological roles of the non-human sialic acid Neu5Gc in human health and disease. This guide has provided the core molecular properties and detailed experimental frameworks for its chemoenzymatic synthesis and analytical characterization. The presented protocols, grounded in established scientific principles, offer a robust starting point for researchers to produce and validate this important molecule for their specific applications. A thorough understanding and precise application of these methodologies will undoubtedly contribute to advancing our knowledge in the fields of glycobiology, immunology, and drug development.

References

-

Chen, X. (2015). Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates. eScholarship, University of California. [Link]

-

Li, Y., et al. (2010). Chemoenzymatic synthesis of α2–3-sialylated carbohydrate epitopes. PMC. [Link]

-

Malekan, H., et al. (2014). Regioselective One-Pot Multienzyme (OPME) Chemoenzymatic Strategies for Systematic Synthesis of Sialyl Core 2 Glycans. NIH Public Access. [Link]

-

Muthana, S., et al. (2012). One-pot multi-enzyme (OPME) chemoenzymatic synthesis of sialyl-Tn-MUC1 and sialyl-T-MUC1 glycopeptides containing natural or non-natural sialic acid. PMC. [Link]

-

PureSynth. (n.d.). Neu5GC Alpha(2-6)Gal Beta Mp Glycoside 97.0%(HPLC). Retrieved from [Link]

-

Padler-Karavani, V., et al. (2014). A red meat-derived glycan promotes inflammation and cancer progression. PNAS. [Link]

-

Samraj, A. N., et al. (2019). The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Frontiers in Immunology. [Link]

-

Bruker. (n.d.). NMR data acquisition. Retrieved from [Link]

- Taylor, M. E., & Drickamer, K. (2011). Introduction to Glycobiology, 3rd edition.

- Varki, A., et al. (2017). Essentials of Glycobiology, 3rd edition.

-

OAText. (2016). Detection of the dietary xenoglycan N-glycolylneuraminic acid (Neu5Gc) and anti-Neu5Gc antibodies within reproductive tracts of male and female infertility subjects. Retrieved from [Link]

-

Chemily Glycoscience. (n.d.). Neu5Gc/ Neu5Ac Glycan Array. Retrieved from [Link]

-

MedCrave. (2020). Understanding the presence of xeno-derived Neu5Gc in the human body, and its significance: a review. Retrieved from [Link]

-

University of California - Davis Health System. (2016). Neu5Gc in red meat and organs may pose a significant health hazard. ScienceDaily. [Link]

-

Diaz, S. L., & Varki, A. (2021). The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence. PMC. [Link]

-

Koistinen, H., et al. (1988). 1H-n.m.r. analysis of type-2 chain lacto-gangliosides. Confirmation of structure of a novel cancer-associated fucoganglioside, alpha-NeuAc-(2----6)- beta-D-Galp-(1----4)-beta-D-GlcpNAc-(1----3)-beta-D-Galp-(1----4)-[alp ha-L- Fucp-(1----3)]-beta-D-GlcpNAc-(1----3)-beta-D-Galp-(1----4)-beta -D-Glc p- (1----1)-Cer (VI6NeuAcIII3FucnLc6Cer). Carbohydrate Research. [Link]

-

Yu, H., et al. (2019). Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides. Frontiers in Immunology. [Link]

Sources

- 1. Preparative Scale Purification of Natural Glycans by Closed-loop Recycle HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aims.chem.utoronto.ca [aims.chem.utoronto.ca]

- 3. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. One-pot multi-enzyme (OPME) chemoenzymatic synthesis of sialyl-Tn-MUC1 and sialyl-T-MUC1 glycopeptides containing natural or non-natural sialic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure-synth.com [pure-synth.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Chemo-enzymatic synthesis of C-9 acetylated sialosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. html.rhhz.net [html.rhhz.net]

- 12. Chemoenzymatic synthesis of α2–3-sialylated carbohydrate epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates [escholarship.org]

- 14. r-nmr.eu [r-nmr.eu]

mechanism of anti-Neu5Gc antibody binding to alpha(2-6) linkages

Technical Guide: Mechanism of Anti-Neu5Gc Antibody Binding to Linkages

Executive Summary

This guide details the molecular mechanisms governing the interaction between human anti-Neu5Gc antibodies and N-glycolylneuraminic acid (Neu5Gc) residues, with a specific focus on

Part 1: Molecular Basis of Recognition

The Atomic Determinant: C5-Hydroxylation

The fundamental basis of anti-Neu5Gc antibody recognition is the single oxygen atom difference between the human-native N-acetylneuraminic acid (Neu5Ac) and the non-human Neu5Gc.[2]

-

Neu5Ac: Contains an N-acetyl group at the C5 position (

).[3] -

Neu5Gc: Contains an N-glycolyl group at the C5 position (

).[4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

This extra hydroxyl group creates a polar moiety that alters the hydrophilicity of the sialic acid cap, serving as the primary anchor for the antibody paratope.

The Role of the Linkage

While the C5-glycolyl group is the antigen, the linkage determines the epitope's topology.

-

Conformational Flexibility: The

linkage (connecting C2 of Neu5Gc to C6 of Galactose or GalNAc) possesses three torsion angles ( -

Epitope Presentation: In

linkages, the Neu5Gc residue typically folds back or projects in an "umbrella" conformation. This exposes the C5-N-glycolyl group distinctively, often creating a "structural pocket" that includes parts of the underlying Gal/GalNAc residue. -

Immunodominance: Research indicates that while human anti-Neu5Gc antibodies are broad, a significant high-affinity IgG fraction specifically recognizes Neu5Gc

GalNAc (Sialyl-Tn antigen) and Neu5Gc

Mechanism of Immune Complex Formation

The binding mechanism follows an "induced fit" model where the antibody CDRs (Complementarity-Determining Regions) accommodate the bulky glycolyl group.

Caption: The

Part 2: Detection & Differentiation Protocols

To validate the presence of Neu5Gc and specifically the

Protocol A: Differential Sialidase Profiling

Objective: Distinguish between

Reagents

-

Sialidase S: Recombinant Streptococcus pneumoniae (cleaves

exclusively). -

Sialidase A: Recombinant Arthrobacter ureafaciens (Broad spectrum: cleaves

). -

Detection Ab: Affinity-purified Chicken anti-Neu5Gc IgY (Chicken IgY is used because it does not react with human anti-mouse antibodies or Protein A/G).

-

Control: Cetuximab (Positive Control, high Neu5Gc), Panitumumab (Negative Control).

Step-by-Step Methodology

-

Sample Prep: Dilute therapeutic protein to 1 mg/mL in 50 mM Sodium Phosphate buffer (pH 6.0).

-

Enzymatic Digestion: Aliquot sample into three tubes:

-

Tube A (Untreated): Buffer only.[7]

-

Tube B (2-3 Specific): Add Sialidase S (10 U/mL). Incubate 1h @ 37°C.

-

Tube C (Total Release): Add Sialidase A (10 U/mL). Incubate 1h @ 37°C.

-

-

Immobilization: Coat high-binding ELISA plates with 1 µ g/well of the treated samples (A, B, C). Overnight @ 4°C.[7][8]

-

Blocking: Block with 1% Ovalbumin (fish gelatin is also acceptable) in PBS-T. Do not use BSA or milk (they contain bovine Neu5Gc).

-

Primary Antibody: Add Chicken anti-Neu5Gc IgY (1:1000). Incubate 2h @ RT.

-

Secondary Antibody: Add HRP-conjugated Donkey anti-Chicken IgY.

-

Readout: TMB Substrate -> Stop Solution -> OD450.

Data Interpretation Table

| Sample Condition | Signal Intensity | Interpretation |

| Tube A (Untreated) | High (+++) | Total Neu5Gc present. |

| Tube B (Sialidase S) | High (+++) | Neu5Gc is predominantly |

| Tube B (Sialidase S) | Low (+) | Neu5Gc is predominantly |

| Tube C (Sialidase A) | Background (-) | Confirms signal was due to sialic acid (Specificity Check). |

Part 3: Clinical & Bioprocessing Implications

Immunogenicity and Clearance

The presence of Neu5Gc

-

Mechanism: Pre-existing antibodies bind the drug -> Immune Complex (IC) formation -> Fc

R-mediated uptake by macrophages. -

Result: Rapid clearance (reduced half-life) and potential serum-sickness-like reactions.

Cell Line Selection

-

CHO Cells: predominantly express

sialyltransferases. Neu5Gc levels are generally low unless cultured with animal serum. -

Murine Myeloma (SP2/0, NS0): High expression of

sialyltransferases and the Cmah enzyme. These produce proteins with high Neu5Gc

Caption: The choice of cell line dictates the sialyltransferase profile (ST6Gal-I drives

References

-

Padler-Karavani, V., et al. (2008).[1][9][10][11] Diversity in specificity, abundance, and composition of anti-Neu5Gc antibodies in normal humans: Potential implications for disease.[9][10][11][12][13] Glycobiology.[7][9][10][11][13][14][15] Link

-

Ghaderi, D., et al. (2010). Sexual selection by the "sialic acid shield": Evolution of the sialic acid-binding immunoglobulin-type lectins. PNAS. Link

-

Varki, A. (2010). Uniquely human evolution of sialic acid biology and the receptor-ligand interplay. Nature. Link

-

Scobie, L., et al. (2013). Long-term outcome of immunosuppressed nonhuman primates transplanted with organs from genetically modified pigs. Nature Medicine (Relevance: Xenotransplantation & Neu5Gc). Link

-

Samraj, A. N., et al. (2015). A red meat-derived glycan promotes inflammation and cancer progression.[11][16] PNAS. Link

Sources

- 1. Novel mechanism for the generation of human xeno-autoantibodies against the nonhuman sialic acid N-glycolylneuraminic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diversity in specificity, abundance, and composition of anti-Neu5Gc antibodies in normal humans: Potential implications for disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. WO2020255134A1 - Assessment of disease risk factors in correlation with neu5gc ingested in food - Google Patents [patents.google.com]

- 11. Diversity in specificity, abundance, and composition of anti-Neu5Gc antibodies in normal humans: potential implications for disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Recognition of Diet-Derived Neu5Gc-Neoantigens on Glycan Microarrays by Carbohydrate-Specific Pooled Human IgG and IgA Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simple method for assessment of human anti-Neu5Gc antibodies applied to Kawasaki disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection of N-glycolyl-neuraminic acid-containing glycolipids in human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Implications of the presence of N-glycolylneuraminic Acid in Recombinant Therapeutic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Neu5Gc α(2-6)Gal β-MP Glycoside

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the chemical synthesis of 4-methoxyphenyl (MP) N-glycolylneuraminic acid-α-(2→6)-β-D-galactopyranoside (Neu5Gcα(2-6)Galβ-MP). This complex glycan is a valuable tool in biomedical research, particularly in studies related to immunology, cancer biology, and xenotransplantation, due to the unique biological roles of the non-human sialic acid, Neu5Gc.[1] The following protocols are designed to be robust and reproducible, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.

Introduction: The Significance of Neu5Gcα(2-6)Gal Linkages

N-glycolylneuraminic acid (Neu5Gc) is a sialic acid found in most mammals but not in humans due to an inactivating mutation in the gene encoding CMP-Neu5Ac hydroxylase (CMAH).[1] Despite this, Neu5Gc can be metabolically incorporated into human tissues from dietary sources, particularly red meat, and is often found at elevated levels in cancerous tissues.[1] This makes Neu5Gc-containing glycans, such as the title compound, critical probes for studying the immunological consequences of Neu5Gc expression in humans and for the development of targeted cancer therapies. The α(2-6) linkage to galactose is a common terminal structure on N-glycans, recognized by various sialic acid-binding proteins (Siglecs), which play crucial roles in immune regulation.[2] Therefore, access to structurally well-defined Neu5Gcα(2-6)Gal-containing oligosaccharides is essential for advancing our understanding of these biological processes.

This guide will detail a chemical synthesis approach, focusing on the stereoselective formation of the α-glycosidic linkage, a significant challenge in carbohydrate chemistry. We will describe the preparation of a suitable protected galactose acceptor and a Neu5Gc donor, their subsequent coupling, and the final deprotection to yield the target molecule.

Overall Synthetic Strategy

The synthesis of Neu5Gcα(2-6)Galβ-MP involves a multi-step process that can be broadly divided into three key stages:

-

Preparation of the Glycosyl Acceptor: Synthesis of a 4-methoxyphenyl β-D-galactopyranoside derivative with the hydroxyl groups at positions 2, 3, and 4 protected, leaving the primary 6-OH group available for glycosylation.

-

Stereoselective Sialylation: Coupling of the protected galactose acceptor with a suitably activated and protected Neu5Gc donor to form the desired α(2-6) glycosidic linkage.

-

Global Deprotection: Removal of all protecting groups from the coupled disaccharide to yield the final product.

Figure 1: Overall workflow for the synthesis of Neu5Gcα(2-6)Galβ-MP.

Part 1: Synthesis of the Glycosyl Acceptor

The synthesis of the acceptor molecule, 4-methoxyphenyl 2,3,4-tri-O-benzoyl-β-D-galactopyranoside, starts from the commercially available 4-methoxyphenyl β-D-galactopyranoside.[3][4] A regioselective protection strategy is employed to leave the 6-OH group free for the subsequent sialylation reaction.

Protocol 1: Synthesis of 4-methoxyphenyl 2,3,4-tri-O-benzoyl-β-D-galactopyranoside

Rationale: The benzoyl protecting groups are chosen for their stability under the conditions of glycosylation and their ease of removal during the final deprotection step. The use of trimethylorthobenzoate allows for the formation of a cyclic orthoester intermediate, which, upon controlled hydrolysis, yields the desired 2,3,4-tri-O-benzoyl derivative, leaving the 6-OH group unprotected.

Materials:

-

4-Methoxyphenyl β-D-galactopyranoside

-

Trimethylorthobenzoate

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous pyridine

-

Benzoyl chloride

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Formation of the 4,6-O-benzylidene acetal:

-

Dissolve 4-methoxyphenyl β-D-galactopyranoside (1.0 eq) in anhydrous pyridine.

-

Add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a few drops of triethylamine.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain 4-methoxyphenyl 4,6-O-benzylidene-β-D-galactopyranoside.

-

-

Benzoylation of the 2- and 3-OH groups:

-

Dissolve the 4,6-O-benzylidene protected galactoside (1.0 eq) in a mixture of DCM and pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzoyl chloride (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, 4-methoxyphenyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside, is typically used in the next step without further purification.

-

-

Reductive opening of the benzylidene acetal:

-

Dissolve the crude product from the previous step in a suitable solvent mixture (e.g., DCM/MeOH).

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (2.0 eq) and molecular sieves.

-

Slowly add a solution of triflic acid (TfOH) or another suitable Lewis acid in the same solvent at 0 °C to promote the regioselective opening of the benzylidene acetal to generate the 4-O-benzyl ether and a free 6-OH group.

-

Stir the reaction at room temperature until completion as monitored by TLC.

-

Quench the reaction carefully with saturated aqueous NaHCO₃.

-

Filter the mixture and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue by silica gel column chromatography to yield 4-methoxyphenyl 2,3-di-O-benzoyl-4-O-benzyl-β-D-galactopyranoside.

-

Part 2: Preparation of the Neu5Gc Donor and Stereoselective Sialylation

A key challenge in sialic acid chemistry is the stereocontrolled formation of the α-glycosidic linkage. The use of a thioglycoside donor with a participating group at the N-5 position of Neu5Gc can effectively direct the stereochemical outcome. Sialyl thioglycosides are widely used for the chemical formation of sialyl glycosidic bonds.[2]

Protocol 2: Sialylation of the Protected Galactose Acceptor

Rationale: An N-glycolyl-5-N,4-O-carbonyl-protected Neu5Gc thioglycoside donor is employed to ensure high α-selectivity. The 5-N,4-O-oxazolidinone ring restricts the conformation of the sialyl donor, favoring the formation of the α-linkage.[5] Activation of the thioglycoside donor is achieved using a combination of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).

Materials:

-

Protected galactose acceptor from Protocol 1

-

Protected Neu5Gc thioglycoside donor (e.g., Phenyl 5-(N-glycolyl-5-N,4-O-carbonyl)-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-D-glycero-α-D-galacto-2-nonulopyranosonate)

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous dichloromethane (DCM)

-

Activated molecular sieves (4 Å)

Procedure:

-

Preparation for reaction:

-

Dry the protected galactose acceptor (1.0 eq) and the protected Neu5Gc thioglycoside donor (1.2 eq) under high vacuum for several hours.

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM and activated 4 Å molecular sieves.

-

Cool the mixture to -78 °C (dry ice/acetone bath).

-

-

Glycosylation reaction:

-

Add the protected galactose acceptor and Neu5Gc donor to the cooled DCM solution.

-

Stir the mixture for 30 minutes.

-

Add NIS (1.5 eq) to the reaction mixture.

-

After stirring for another 10 minutes, add a catalytic amount of TfOH (0.1 eq) dropwise.

-

Monitor the reaction closely by TLC. The reaction is typically complete within 1-2 hours.

-

-

Work-up and purification:

-

Quench the reaction by adding triethylamine.

-

Allow the mixture to warm to room temperature.

-

Filter through a pad of Celite and wash the Celite with DCM.

-

Wash the combined filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected disaccharide.

-

Figure 2: Key components and conditions for the stereoselective sialylation step.

Part 3: Global Deprotection

The final step involves the removal of all protecting groups to yield the target molecule. This is typically a two-step process involving saponification to remove the ester groups followed by catalytic hydrogenation to remove the benzyl ether.

Protocol 3: Deprotection of the Disaccharide

Rationale: A two-step deprotection strategy is employed for the complete removal of all protecting groups. First, saponification with a mild base like lithium hydroxide (LiOH) removes the acetyl and benzoyl ester groups.[6] Second, catalytic hydrogenation with palladium on carbon (Pd/C) cleaves the benzyl ether protecting group.

Materials:

-

Protected disaccharide from Protocol 2

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

1 M Lithium hydroxide (LiOH) solution

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Dowex 50 (H⁺ form) resin

Procedure:

-

Saponification (Removal of Acyl Groups):

-

Dissolve the protected disaccharide (1.0 eq) in a mixture of THF and MeOH.

-

Cool the solution to 0 °C.

-

Add 1 M aqueous LiOH solution dropwise until the pH is approximately 12-13.

-

Stir the reaction at 0 °C and monitor by TLC until all starting material is consumed.

-

Neutralize the reaction mixture with Dowex 50 (H⁺ form) resin.

-

Filter the resin and wash with MeOH.

-

Concentrate the filtrate under reduced pressure. The crude product is typically used in the next step without further purification.

-

-

Hydrogenolysis (Removal of Benzyl Group):

-

Dissolve the crude product from the saponification step in MeOH.

-

Add a catalytic amount of 10% Pd/C.

-

Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator).

-

Stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or Mass Spectrometry.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite with MeOH.

-

Concentrate the filtrate under reduced pressure.

-

-

Final Purification:

-

Purify the final product by size-exclusion chromatography (e.g., Sephadex G-10 or G-25) or reversed-phase HPLC to obtain the pure Neu5Gcα(2-6)Galβ-MP glycoside.

-

Characterize the final product by high-resolution mass spectrometry and ¹H and ¹³C NMR spectroscopy to confirm its structure and purity.

-

Data Presentation

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Acceptor Protection | Benzaldehyde dimethyl acetal, Benzoyl chloride, NaBH₃CN/TfOH | 60-70% over 3 steps |

| 2 | Sialylation | Protected Neu5Gc-SPh donor, NIS, TfOH | 70-85% |

| 3 | Deprotection | LiOH, H₂/Pd-C | 85-95% over 2 steps |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in sialylation | Incomplete activation of donor; moisture in the reaction; impure reactants. | Ensure all reagents and solvents are anhydrous. Use freshly activated molecular sieves. Confirm the purity of the donor and acceptor. |

| Mixture of α and β anomers | Ineffective stereodirecting group on the donor; reaction temperature too high. | Use a Neu5Gc donor with a 5-N,4-O-carbonyl protecting group. Maintain the reaction temperature at -78 °C. |

| Incomplete deprotection | Inactivated catalyst in hydrogenolysis; insufficient base in saponification. | Use fresh Pd/C catalyst. Ensure complete saponification by monitoring with TLC before proceeding to hydrogenolysis. |

Conclusion

The protocol outlined in this application note provides a comprehensive and reliable method for the synthesis of Neu5Gcα(2-6)Galβ-MP glycoside. By employing a strategic selection of protecting groups and a stereodirecting Neu5Gc donor, the challenging α-sialylation can be achieved with high selectivity. This synthetic glycan is a valuable tool for researchers investigating the biological roles of Neu5Gc in health and disease.

References

-

Kooner, A. S., Yu, H., & Chen, X. (2019). Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides. Frontiers in Immunology, 10, 2004. [Link]

-

Takahashi, D., et al. (2025). Chemical synthesis of sialylgalactose analogs via fully α-selective sialylation. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Takeuchi, Y., et al. (2024). Syntheses of α(2,8) Sialosides Containing NeuAc and NeuGc by Using Double Carbonyl-Protected N-Acyl Sialyl Donors. Chemistry – An Asian Journal. [Link]

-

PureSynth. (n.d.). 4-Methoxyphenyl Beta-D-Galactopyranoside 98.0%(HPLC). [Link]

-

Lin, Y.-C., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 3471–3475. [Link]

-

Guo, H., & Demchenko, A. V. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 23(5), 1039. [Link]

-

Padler-Karavani, V., & Varki, A. (2011). Potential impact of the non-human sialic acid N-glycolylneuraminic acid on transplant rejection risk. Xenotransplantation, 18(1), 1–5. [Link]

-

Yin, J., et al. (2022). The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence. Biomolecules, 12(2), 253. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure-synth.com [pure-synth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

HPLC separation methods for Neu5Gc alpha(2-6)Gal beta MP

An Application Guide to the High-Performance Liquid Chromatography (HPLC) Separation of Neu5Gcα(2-6)GalβMP

Abstract

This comprehensive application note provides detailed methodologies and scientific rationale for the separation and analysis of N-Glycolylneuraminic acid α(2-6)Galactose β-Methylphenyl (Neu5Gcα(2-6)GalβMP), a significant sialylated disaccharide. As a non-human sialic acid, the detection and quantification of Neu5Gc are critical in biopharmaceutical development, xenotransplantation, and immunological research.[1] This guide details three primary HPLC-based separation strategies: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Anion-Exchange Chromatography (AEC). We provide not only step-by-step protocols but also delve into the physicochemical principles governing the separation in each method, empowering researchers to select and optimize the ideal approach for their specific analytical challenges.

Introduction: The Analytical Imperative for Neu5Gcα(2-6)GalβMP

N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not by humans.[1] Its presence on therapeutic glycoproteins produced in non-human cell lines or on tissues for xenotransplantation can elicit an immune response in humans.[1] The target analyte, Neu5Gcα(2-6)GalβMP, is a disaccharide composed of Neu5Gc linked to galactose, with a methylphenyl (MP) group serving as a hydrophobic and chromophoric tag.[2] This MP aglycone is critically important for analytical purposes, as it provides a handle for both reversed-phase chromatography and direct UV detection, simplifying analytical workflows.

The accurate separation of this molecule is paramount for:

-

Quality Control: Monitoring critical quality attributes (CQAs) in biotherapeutics.

-

Immunogenicity Studies: Quantifying the presence of xeno-antigens.

-

Glycobiology Research: Studying the function and metabolism of non-human sialic acids.

This guide is designed for researchers, scientists, and drug development professionals, offering robust, field-proven protocols grounded in established chromatographic principles.

Physicochemical Properties & Separation Principles

The unique structure of Neu5Gcα(2-6)GalβMP dictates the optimal separation strategies. The choice of method is a direct consequence of which molecular feature is leveraged for retention and elution.

-

The Anionic Headgroup (Neu5Gc): The carboxyl group of Neu5Gc (pKa ≈ 2.6) is negatively charged under typical HPLC conditions (pH > 4). This property is the basis for Anion-Exchange Chromatography (AEC) , which separates molecules based on the number of charged groups.[3][4]

-

The Hydrophilic Core (Disaccharide): The galactose and neuraminic acid backbone is highly polar. Hydrophilic Interaction Liquid Chromatography (HILIC) exploits this hydrophilicity, retaining polar analytes on a polar stationary phase while eluting with an increasing concentration of an aqueous buffer.[5][6] This method is particularly powerful for separating linkage isomers (e.g., α2-6 vs. α2-3).[7][8]

-